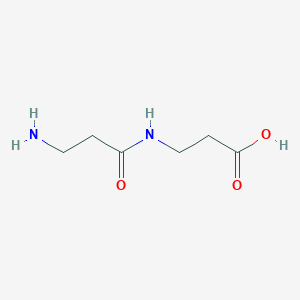

3-(3-Aminopropanoylamino)propanoic acid

Description

Structural Classification within Beta-Dipeptide Chemistry

Peptides are classified based on the type of amino acids they contain. The vast majority of biological peptides are composed of α-amino acids, where the amino group is attached to the α-carbon—the same carbon atom to which the carboxyl group is bonded. wikipedia.org In contrast, 3-(3-aminopropanoylamino)propanoic acid belongs to the class of β-peptides. researchgate.net

β-peptides are oligomers of β-amino acids, in which the amino group is attached to the β-carbon, one atom further away from the carboxyl group. chemicalbook.com This extra methylene (B1212753) group in the backbone of each residue makes β-peptides longer than their α-peptide counterparts and leads to the formation of different and often more stable secondary structures. simsonpharma.comchemicalbook.com

This compound is one of the simplest β-dipeptides. Structurally, it is a homodimer, formed from the condensation of two identical β-alanine molecules. chemimpex.comacs.org Unlike α-alanine, β-alanine has no stereocenter, making it an achiral molecule. chemicalbook.comresearchgate.net The resulting dipeptide is therefore also achiral.

| Property | Value | Source |

|---|---|---|

| Common Name | β-Alanyl-β-alanine | chemimpex.com |

| Systematic Name | 3-(3-Aminopropanamido)propanoic acid | simsonpharma.com |

| Molecular Formula | C6H12N2O3 | chemimpex.comnist.gov |

| Molecular Weight | 160.17 g/mol | chemimpex.comnist.gov |

| Appearance | White to off-white powder | chemimpex.com |

| CAS Number | 2140-53-6 | chemimpex.com |

Overview of Current Research Landscape in Dipeptide Synthesis and Function

The synthesis of dipeptides like this compound can be achieved through several methods, broadly categorized as chemical synthesis and biocatalysis.

Chemical Synthesis is a well-established, multi-step process. nih.gov It typically involves:

Protection: The amino group of one amino acid and the carboxyl group of the other are chemically "protected" to prevent unwanted side reactions. nih.gov

Activation: The free carboxyl group of the first amino acid is activated using a coupling agent.

Coupling: The two amino acids are combined, forming the peptide bond. nih.gov

Deprotection: The protecting groups are removed to yield the final dipeptide. nih.gov

This approach is highly versatile and can produce a wide variety of dipeptides in high yields. nih.gov However, it often requires harsh conditions and generates chemical waste from the use of protecting groups and reagents. nih.gov Classical solution-phase methods have been used to synthesize cyclic peptides containing a β-alanyl-β-alanine segment. nih.govcapes.gov.br It is also known to form as an impurity during the industrial synthesis of its precursor, β-alanine, from the saponification of β-aminopropionitrile. google.com

Biocatalytic Synthesis utilizes enzymes, such as peptidases, to form the peptide bond. nih.gov This method is considered a more sustainable route as it avoids the need for protecting groups and harsh chemicals. nih.gov However, the development of efficient and broadly applicable enzymatic processes for dipeptide production has been a challenge, limiting its commercial use compared to chemical methods. acs.org

The function of dipeptides is diverse. While many, like β-alanyl-β-alanine, are primarily used as building blocks for the synthesis of larger, more complex peptides for drug development, others have direct commercial and physiological roles. chemimpex.comiaea.org For instance, some dipeptides are used as flavor enhancers or as nutritional supplements due to properties like improved solubility or stability compared to their constituent amino acids. chemimpex.comiaea.org Research continues to explore the unique physiological functions of various dipeptides as new synthesis methods make them more accessible. acs.org

| Feature | Chemical Synthesis | Biocatalytic Synthesis |

|---|---|---|

| Principle | Use of protecting groups and coupling agents to form peptide bonds. nih.gov | Use of enzymes (e.g., peptidases) to catalyze peptide bond formation. nih.gov |

| Versatility | High; can synthesize almost any designed dipeptide. nih.gov | Dependent on enzyme specificity. nih.gov |

| Yield | Generally high. nih.gov | Variable; can be limited by reaction equilibrium. |

| Sustainability | Generates chemical waste due to protecting groups and reagents. nih.gov | Greener approach with less waste and milder reaction conditions. nih.gov |

| Complexity | Multi-step process involving protection, activation, coupling, and deprotection. nih.gov | Simpler process, often without the need for protecting groups. nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

3-(3-aminopropanoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c7-3-1-5(9)8-4-2-6(10)11/h1-4,7H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCSTCCKNZMDHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00294760 | |

| Record name | 3-(3-aminopropanoylamino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2140-53-6 | |

| Record name | 2140-53-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3-aminopropanoylamino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2140-53-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 3 Aminopropanoylamino Propanoic Acid

Peptide Coupling Strategies for Beta-Beta Dipeptides

The formation of the amide bond between two β-amino acid residues is the cornerstone of 3-(3-aminopropanoylamino)propanoic acid synthesis. Both solution-phase and solid-phase strategies have been successfully employed, each with distinct advantages and considerations.

Solution-Phase Synthesis Protocols

Solution-phase peptide synthesis (SPPS) offers flexibility in terms of scale and purification of intermediates. The synthesis of a β,β-dipeptide like this compound in solution typically involves the coupling of two appropriately protected β-alanine derivatives.

A common approach involves the use of an N-protected β-alanine and a C-terminally protected β-alanine. The choice of protecting groups is crucial for preventing unwanted side reactions such as self-polymerization. The tert-butyloxycarbonyl (Boc) group for the N-terminus and a methyl or ethyl ester for the C-terminus are frequently utilized.

The coupling reaction is facilitated by activating the carboxylic acid of the N-protected β-alanine. A variety of coupling reagents can be employed, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency. More advanced uronium- or phosphonium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly effective, particularly for sterically hindered couplings. researchgate.net

Following the coupling reaction, the dipeptide is isolated and purified, typically by chromatography. The protecting groups are then removed in subsequent steps to yield the final this compound.

Table 1: Illustrative Solution-Phase Synthesis of a Protected β,β-Dipeptide

| N-Protected β-Alanine | C-Protected β-Alanine | Coupling Reagent | Additive | Solvent | Yield (%) |

| Boc-β-Ala-OH | H-β-Ala-OMe | DIC | HOBt | DMF | 85-95 |

| Z-β-Ala-OH | H-β-Ala-OEt | HATU | HOAt | CH₂Cl₂ | 90-98 |

| Fmoc-β-Ala-OH | H-β-Ala-OtBu | PyBOP | - | NMP | 88-96 |

This table presents representative data for the coupling of protected β-alanine derivatives based on common solution-phase peptide synthesis protocols. Actual yields may vary depending on specific reaction conditions.

Solid-Phase Synthesis Adaptations for Beta-Amino Acids

Solid-phase peptide synthesis (SPPS) offers the advantage of simplified purification, as excess reagents and byproducts are removed by simple washing of the resin-bound peptide. peptide.com The synthesis of this compound on a solid support typically follows the standard Fmoc/tBu strategy.

The process begins with the attachment of the first Fmoc-protected β-alanine residue to a suitable resin, such as a Wang or Rink amide resin. uci.edu The choice of resin determines the C-terminal functionality of the final peptide (carboxylic acid or amide).

The synthesis cycle involves:

Fmoc-deprotection: The N-terminal Fmoc group is removed using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).

Washing: The resin is thoroughly washed to remove the piperidine and the dibenzofulvene-piperidine adduct.

Coupling: The next Fmoc-protected β-alanine is activated in situ using a coupling reagent and added to the resin to form the peptide bond.

Washing: The resin is again washed to remove excess reagents and byproducts.

This cycle is repeated until the desired dipeptide is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups (if any) are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA), often with scavengers to prevent side reactions.

Table 2: Typical Solid-Phase Synthesis Cycle for β-Alanyl-β-Alanine

| Step | Reagent/Solvent | Time |

| Swelling | DMF | 30 min |

| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min |

| Washing | DMF, DCM, DMF | 6 x 1 min |

| Coupling | Fmoc-β-Ala-OH, HATU, DIPEA in DMF | 1-2 h |

| Washing | DMF, DCM, DMF | 6 x 1 min |

| Final Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | 2-3 h |

This table outlines a general protocol for the solid-phase synthesis of a β,β-dipeptide. Reaction times and reagents can be optimized for specific needs.

Chemoselective Functional Group Protection and Deprotection Techniques

The success of synthesizing this compound hinges on a robust protecting group strategy. Orthogonal protecting groups are essential to ensure that the desired functional groups can be selectively deprotected without affecting others. peptide.com

The carboxylic acid functionality is typically protected as an ester, such as a methyl (Me) , ethyl (Et) , or tert-butyl (tBu) ester. Methyl and ethyl esters are generally stable but can be cleaved by saponification, while tert-butyl esters are readily removed under acidic conditions, making them compatible with the Fmoc strategy.

Table 3: Common Protecting Groups for β-Alanine

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Amino | tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) |

| Amino | 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) |

| Carboxyl | Methyl Ester | OMe | Saponification (e.g., NaOH) |

| Carboxyl | tert-Butyl Ester | OtBu | Strong Acid (e.g., TFA) |

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters to consider include the choice of coupling reagent, solvent, temperature, and reaction time.

Coupling Reagents: While standard carbodiimides are effective, uronium and phosphonium salt-based reagents like HATU , HBTU , and PyBOP often provide higher coupling efficiencies and faster reaction times, especially for the more sterically demanding β-amino acids. sigmaaldrich.com The use of additives like HOBt or OxymaPure can further enhance coupling efficiency and minimize side reactions. bachem.com

Solvents: The choice of solvent can significantly impact the solubility of reactants and the reaction rate. Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are excellent solvents for both solution-phase and solid-phase peptide synthesis due to their high polarity and solvating power. In some cases, less polar solvents like dichloromethane (DCM) may be preferred, particularly for solution-phase reactions where product precipitation can aid in purification. nih.gov

Temperature: Most peptide coupling reactions are carried out at room temperature. However, for difficult couplings, elevating the temperature can increase the reaction rate. Conversely, cooling the reaction mixture may be necessary to minimize side reactions, such as racemization.

Reaction Time: The optimal reaction time depends on the specific reactants and conditions. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine when the reaction is complete and to avoid unnecessary side product formation.

Table 4: Comparison of Coupling Reagents for β-Alanine Dimerization (Illustrative)

| Coupling Reagent | Additive | Relative Reaction Rate | Racemization Risk |

| DIC | HOBt | Moderate | Low |

| HATU | - | High | Very Low |

| PyBOP | - | High | Very Low |

| COMU | - | Very High | Very Low |

This table provides a qualitative comparison of common coupling reagents for peptide synthesis. Performance can vary based on specific substrates and conditions.

Exploration of Enzymatic and Chemo-Enzymatic Synthesis Pathways

Enzymatic and chemo-enzymatic methods offer promising "green" alternatives to traditional chemical synthesis, often providing high stereoselectivity and milder reaction conditions. nih.gov

Enzymatic Synthesis: The direct enzymatic synthesis of β-dipeptides is an emerging field. Lipases and proteases have been investigated for their ability to catalyze the formation of peptide bonds. For instance, lipases, such as those from Candida antarctica (CAL-A and CAL-B), have been used in a two-step process to synthesize β-dipeptides in organic solvents. nih.gov This typically involves the activation of an N-acetylated β-amino ester, followed by an enzyme-catalyzed acylation of another β-amino ester. nih.gov

Chemo-Enzymatic Synthesis: Chemo-enzymatic strategies combine the advantages of both chemical and enzymatic methods. nih.gov For the synthesis of this compound, a chemo-enzymatic approach could involve the chemical synthesis of protected β-alanine monomers, followed by an enzymatic coupling step. Alternatively, an enzyme could be used to selectively deprotect one of the functional groups on a chemically synthesized precursor, allowing for subsequent chemical modification. While specific protocols for this compound are not widely reported, the general principles of chemo-enzymatic peptide synthesis are applicable. nih.gov

Table 5: Potential Enzymes for β-Dipeptide Synthesis

| Enzyme Class | Example Enzyme | Potential Application |

| Lipase | Candida antarctica Lipase A/B | Catalysis of peptide bond formation in organic media |

| Protease | Papain, Subtilisin | Kinetically controlled synthesis of dipeptides |

| Amidase | Peptide-amidase | Deamidation of a dipeptide-amide precursor |

This table lists enzyme classes that have shown potential for peptide synthesis and could be explored for the synthesis of this compound.

Computational Chemistry and in Silico Modeling of 3 3 Aminopropanoylamino Propanoic Acid

Molecular Conformation and Conformational Dynamics Analysis

The conformational landscape of a peptide is a critical determinant of its biological activity and material properties. For 3-(3-aminopropanoylamino)propanoic acid, the additional methylene (B1212753) group in each β-alanine residue, compared to its α-amino acid counterpart, introduces greater flexibility and a more complex potential energy surface.

Theoretical studies on β-amino acids, such as β-alanine, have identified several stable conformers in the gas phase. scirp.org These studies, employing methods like Hartree-Fock (HF) and Density Functional Theory (DFT), reveal that the relative energies of these conformers are influenced by intramolecular hydrogen bonding. scirp.org While a detailed conformational analysis specifically for the dipeptide this compound is not extensively documented in publicly available literature, insights can be drawn from studies on β-alanine and cyclic peptides incorporating the β-alanyl-β-alanine moiety.

In cyclic peptides, the β-alanyl-β-alanine segment has been observed to participate in the formation of specific secondary structures, such as β-turns. capes.gov.brcapes.gov.br For instance, in the cyclic tetrapeptide cyclo-(L-Pro-L-Phe-β-Ala-β-Ala), the β-alanyl-β-alanine portion helps to induce a β-turn conformation in the adjacent dipeptide segment. capes.gov.br This suggests that even in a linear form, this compound likely possesses a propensity to adopt folded or turn-like structures stabilized by intramolecular hydrogen bonds.

The conformational dynamics of peptides are also significantly influenced by their environment. The presence of a solvent can alter the relative stability of different conformers by favoring those with greater solvent-accessible surface area or those that can form favorable interactions with solvent molecules. rochester.edu

Table 1: Calculated Stable Conformers of β-Alanine in the Gas Phase scirp.org

| Conformer | Dihedral Angle (θ) (HF) | Relative Energy (HF) (kcal/mol) | Dihedral Angle (θ) (DFT) | Relative Energy (DFT) (kcal/mol) |

| 1 | 57° | 0.00 | -64° | 0.00 |

| 2 | -178° | 0.45 | 179° | 0.38 |

| 3 | -60° | 0.65 | 58° | 0.70 |

| 4 | 175° | 1.21 | -173° | 1.15 |

| 5 | -123° | 2.34 | 120° | 2.25 |

Note: The dihedral angle θ corresponds to the N-Cβ-Cα-CO torsion angle. These calculations were performed on a capped β-alanine residue to mimic a peptide environment. scirp.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in understanding the electronic properties of a molecule, which in turn govern its reactivity. nih.gov For this compound, these methods can provide insights into its charge distribution, molecular orbitals, and potential for participating in chemical reactions.

The electronic structure of this dipeptide is characterized by the presence of electron-donating amino groups and electron-withdrawing carboxyl and amide groups. This distribution of electron density creates a molecule with distinct polar regions, making it capable of engaging in electrostatic interactions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO is typically associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity).

For this compound, the HOMO is likely to be localized on the lone pairs of the nitrogen and oxygen atoms, while the LUMO may be associated with the π* orbitals of the carbonyl groups. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability; a larger gap generally implies greater stability.

Table 2: Predicted Electronic Properties of this compound (Hypothetical)

| Property | Predicted Value/Description |

| HOMO Energy | Relatively high, localized on N and O atoms |

| LUMO Energy | Relatively low, associated with C=O π* orbitals |

| HOMO-LUMO Gap | Moderate, suggesting moderate reactivity |

| Dipole Moment | Significant, due to polar functional groups |

| Electrostatic Potential | Negative potential around carbonyl oxygens, positive potential around amide and amine hydrogens |

Note: These are generalized predictions based on the functional groups present and principles of quantum chemistry.

Molecular Dynamics Simulations for Solvent Interactions and Stability

In an aqueous environment, the polar functional groups of this compound are expected to form hydrogen bonds with water molecules. rochester.edu The amino and amide groups can act as hydrogen bond donors, while the carbonyl and carboxyl oxygens can act as hydrogen bond acceptors. These interactions with water can stabilize certain conformations and influence the peptide's solubility and aggregation behavior.

A study involving the molecular dynamics simulation of β-alanyl-β-alanine adsorption on a sodium dodecyl sulfate (B86663) (SDS) micelle in an aqueous environment was performed in an NPT ensemble at 298 K. researchgate.net This indicates that the behavior of this dipeptide in complex environments is a subject of research interest.

The stability of the peptide bond in this compound can also be assessed through MD simulations. The flexibility imparted by the β-amino acid residues may influence the accessibility of the peptide bond to hydrolytic cleavage compared to α-dipeptides.

Table 3: Potential Solvent Interactions of this compound

| Solvent | Expected Dominant Interactions | Potential Conformational Effects |

| Water | Hydrogen bonding with all polar groups | Stabilization of extended or solvated conformations |

| Chloroform | Weaker hydrogen bonding, dipole-dipole interactions | Potential for more compact, intramolecularly hydrogen-bonded structures |

| Dimethyl Sulfoxide (DMSO) | Strong hydrogen bond acceptor | Disruption of intramolecular hydrogen bonds, favoring extended conformations |

Note: These are expected trends based on the properties of the solvents and the functional groups of the dipeptide. rsc.org

Theoretical Prediction of Intermolecular Interactions and Binding Motifs (Hypothetical)

The ability of this compound to interact with other molecules is fundamental to its potential applications. Theoretical methods can predict the types and strengths of these intermolecular interactions, providing a basis for understanding its binding motifs.

Hydrogen bonding is expected to be a primary mode of intermolecular interaction for this dipeptide. acs.org The amide and amino protons can act as hydrogen bond donors, while the carbonyl and carboxyl oxygens can act as hydrogen bond acceptors. These interactions can lead to the formation of dimers or larger aggregates, or they can mediate the binding of the dipeptide to a biological target.

In addition to hydrogen bonding, van der Waals interactions and electrostatic interactions will also play a role in intermolecular recognition. The flexible backbone of this compound may allow it to adopt various conformations to optimize its interactions with a binding partner. This conformational adaptability could be advantageous in the design of molecules that can bind to specific protein surfaces.

Table 4: Hypothetical Intermolecular Interaction Energies

| Interaction Type | Interacting Groups | Estimated Energy (kcal/mol) |

| Hydrogen Bond (Donor) | -NH2, -NH- | -3 to -8 |

| Hydrogen Bond (Acceptor) | -C=O, -COOH | -3 to -8 |

| Electrostatic (Charge-Dipole) | -NH3+, -COO- with polar molecules | Variable |

| Van der Waals | Non-polar C-H bonds | -0.5 to -1 |

Note: These are typical energy ranges for such interactions and the actual values for this compound would require specific calculations.

In Silico Screening and Virtual Ligand Design Principles

The unique structural features of this compound make it an interesting scaffold for in silico screening and virtual ligand design. nih.gov Computational methods can be employed to explore the chemical space around this dipeptide, aiming to identify derivatives with desired properties, such as enhanced binding affinity for a particular target or improved pharmacokinetic profiles.

Virtual screening techniques, such as molecular docking, can be used to predict how a library of compounds based on the this compound backbone would interact with a target protein. researchgate.net By evaluating the predicted binding poses and energies, researchers can prioritize which compounds to synthesize and test experimentally.

Furthermore, the principles of de novo design can be applied to grow new molecular fragments from the this compound core. By considering the shape and chemical features of a target's binding site, algorithms can suggest modifications to the dipeptide scaffold that are likely to result in improved interactions. The flexibility of the β-amino acid backbone could be a key parameter to explore in such design strategies, allowing for the creation of ligands that can adapt to different binding pocket geometries.

Mechanistic Investigations of 3 3 Aminopropanoylamino Propanoic Acid in Biological Systems

Elucidation of Potential Biosynthetic Pathways

There is currently no scientific literature detailing the biosynthetic pathways of 3-(3-Aminopropanoylamino)propanoic acid. The synthesis of this compound within biological systems has not been documented, and therefore, the enzymes and precursor molecules involved remain unknown. Hypothetically, its formation could be envisioned through the enzymatic condensation of two β-alanine molecules, a reaction that would be catalyzed by a yet-to-be-identified peptide synthetase. However, without experimental evidence, this remains speculative.

Exploration of Degradation and Turnover Mechanisms

The degradation and metabolic turnover of this compound have not been investigated. Research is needed to understand how this compound is metabolized, what breakdown products are formed, and the rate at which it is processed and eliminated by biological systems. Such studies would be crucial for understanding its potential physiological roles and persistence in the body.

Investigation of Interactions with Biological Macromolecules

Specific interactions between this compound and biological macromolecules such as proteins have not been reported in the scientific literature.

Enzyme Modulation Studies (Hypothetical)

There are no published studies on the potential of this compound to modulate the activity of any enzymes. Future research could explore its inhibitory or activating effects on various enzyme classes, such as proteases or peptidases, given its dipeptide structure.

Receptor Binding and Activation Profiling (Hypothetical)

The ability of this compound to bind to and activate cellular receptors is an area that remains to be explored. It is unknown whether this compound can act as a ligand for any known receptor types, including G protein-coupled receptors or ion channels.

Cellular Uptake and Efflux Transport Studies

The mechanisms by which this compound may be transported into and out of cells are currently unknown. Research into potential transporters, such as those responsible for amino acid or peptide uptake, would be necessary to understand its cellular accessibility and distribution.

Subcellular Localization and Distribution Analysis

There is no available data on the subcellular localization and distribution of this compound. Studies employing techniques such as fluorescent labeling or mass spectrometry imaging would be required to determine where this compound might accumulate within different cellular compartments.

Cutting Edge Analytical Methodologies for the Characterization and Quantification of 3 3 Aminopropanoylamino Propanoic Acid

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the structural confirmation of 3-(3-aminopropanoylamino)propanoic acid. These techniques probe the molecule's interaction with electromagnetic radiation to reveal information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different sets of protons are expected. The protons of the two β-alanine residues will exhibit characteristic chemical shifts. The methylene (B1212753) protons (CH₂) adjacent to the amine and carbonyl groups will appear as multiplets, typically in the range of 2.5 to 3.5 ppm in a solvent like D₂O. chemicalbook.com The formation of the amide bond will influence the chemical shifts of the adjacent methylene groups compared to the free amino acid.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbons of the carboxylic acid and the amide group are expected to resonate at the downfield end of the spectrum, typically between 170 and 185 ppm. nih.gov The methylene carbons will appear at higher field, with their specific shifts influenced by the neighboring functional groups (amine, amide, and carboxylic acid). nih.gov

A representative, albeit generalized, set of expected NMR data for the constituent β-alanine is presented below. The exact shifts for the dipeptide would vary due to the amide linkage.

Interactive Table 1: Representative NMR Data for β-Alanine

| Nucleus | Chemical Shift (ppm) Range in D₂O | Multiplicity | Atom Position |

| ¹H | ~2.5-2.6 | Triplet | -CH₂-COOH |

| ¹H | ~3.1-3.2 | Triplet | H₂N-CH₂- |

| ¹³C | ~36 | - | -CH₂-COOH |

| ¹³C | ~39 | - | H₂N-CH₂- |

| ¹³C | ~181 | - | -COOH |

Note: Data is based on typical values for β-alanine and may shift in the context of the dipeptide structure. chemicalbook.comnih.govhmdb.ca

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of the molecule's chemical bonds. These techniques are highly sensitive to the functional groups present, making them excellent for confirming the identity of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this dipeptide is characterized by absorption bands corresponding to its key functional groups. A broad absorption between 2500 and 3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid. The N-H stretching of the primary amine and the secondary amide will appear in the region of 3200-3400 cm⁻¹. Crucially, the amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands, typically found around 1650 cm⁻¹ and 1550 cm⁻¹, respectively, confirm the presence of the peptide bond. researchgate.net The C=O stretch of the carboxylic acid is also prominent, usually around 1700-1725 cm⁻¹. researchgate.net Low-temperature matrix IR studies of β-alanine have revealed the presence of multiple conformers, a complexity that would also be relevant to the dipeptide. nih.gov

Raman Spectroscopy: Raman spectroscopy offers complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C-C backbone stretching and CH₂ bending modes will give rise to distinct Raman signals. doi.orgastrochemistry.org Studies on similar dipeptides like L-alanyl-L-alanine have demonstrated that Raman spectroscopy, especially when combined with techniques like Raman Optical Activity (ROA), can provide detailed insights into conformational changes in solution. nih.gov The amide I band is also strong in the Raman spectrum, while the C-S bonds, if present in derivatives, would be particularly Raman active. nih.gov

Interactive Table 2: Key Vibrational Spectroscopy Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | IR |

| N-H Stretch (Amine & Amide) | 3200-3400 | IR |

| C=O Stretch (Carboxylic Acid) | 1700-1725 | IR, Raman |

| Amide I (C=O Stretch) | ~1650 | IR, Raman |

| Amide II (N-H Bend, C-N Stretch) | ~1550 | IR |

| C-N Stretch | ~1463 | IR, Raman |

Note: These are approximate values and can be influenced by the molecular environment and physical state. researchgate.netdoi.org

Advanced Chromatographic Separation Techniques

Chromatographic methods are essential for the purification of this compound and for its quantification in complex mixtures. These techniques separate molecules based on their differential interactions with a stationary and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitation

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and determining the concentration of this compound. Due to the polar nature of the compound, reversed-phase HPLC is a common approach.

A typical HPLC method would involve a C18 column and a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile. sielc.complos.org The pH of the mobile phase is a critical parameter for controlling the retention time, as it affects the ionization state of the amine and carboxylic acid groups. scispace.com Detection is often achieved using a UV detector, typically at a low wavelength such as 205 or 214 nm where the amide and carboxylic acid groups absorb. plos.orgscispace.com For higher sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS). plos.orgnih.govresearchgate.net Studies on the synthesis of β-alanine oligomers have successfully used HPLC to separate the dimer, trimer, and higher oligomers, demonstrating the technique's resolving power. researchgate.net

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound is a non-volatile zwitterionic compound at room temperature. Therefore, its analysis by GC requires a derivatization step to convert it into a more volatile and thermally stable compound.

Common derivatization reagents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) which react with the active hydrogens of the amine and carboxylic acid groups to form trimethylsilyl (B98337) (TMS) derivatives. nist.gov These derivatives are significantly more volatile and can be readily analyzed by GC. The separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. The NIST WebBook contains mass spectral data for the TMS derivative of alanyl-β-alanine, illustrating this analytical approach for a similar dipeptide. nist.gov

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for the definitive confirmation of the molecular weight of this compound and for obtaining structural information through fragmentation analysis (MS/MS).

When coupled with HPLC (LC-MS), the mass spectrometer can provide the exact mass of the eluting compound, confirming its elemental composition with high accuracy. nih.gov The molecular weight of this compound is 174.18 g/mol . In electrospray ionization (ESI), a common ionization source for LC-MS, the compound would be expected to be observed as the protonated molecule [M+H]⁺ at m/z 175.19 or the deprotonated molecule [M-H]⁻ at m/z 173.17.

Tandem mass spectrometry (MS/MS) involves the isolation of the parent ion, followed by its fragmentation through collision-induced dissociation (CID) or other methods like electron-transfer dissociation (ETD). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For peptides, characteristic fragment ions (b- and y-ions) are formed from the cleavage of the amide bonds, allowing for sequence confirmation. Studies on the fragmentation of β-linked peptides have shown that they can exhibit unusual fragmentation patterns compared to their α-peptide counterparts, providing a unique signature for their identification. nih.gov The fragmentation of β-alanine itself has also been studied, providing foundational knowledge for interpreting the mass spectra of its dipeptides. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of peptides like this compound. nih.gov This technique involves multiple stages of mass analysis, typically including the selection of a precursor ion, its fragmentation, and the analysis of the resulting fragment ions. nih.gov Collision-induced dissociation (CID) is a commonly employed fragmentation method where the precursor ion collides with neutral gas molecules, leading to the formation of characteristic fragment ions that provide structural insights. nih.govnih.gov

The fragmentation of dipeptides containing β-alanine residues has been studied to distinguish them from their α-alanine counterparts. nih.gov For peptides with an N-terminal β-alanine, such as this compound, a diagnostic loss of an imine group can be observed. nih.gov Additionally, the formation of lactam ions with a mass-to-charge ratio (m/z) of 72 is unique to peptides containing β-alanine residues. nih.gov

In a typical MS/MS experiment for this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Upon CID, fragmentation would occur primarily at the peptide bond. The resulting b- and y-type fragment ions are indicative of the amino acid sequence. For this dipeptide, the expected b₂ and y₁ ions would provide confirmation of its structure. Further fragmentation of these primary ions (MS³ experiments) can yield additional structural details, helping to identify the C-terminal residue. nih.gov The fragmentation patterns are influenced by factors such as collision energy and the type of collision gas used. bu.edu

Below is a table summarizing the expected key ions in the MS/MS spectrum of protonated this compound.

| Ion Type | Fragment Structure | Expected m/z |

| Precursor Ion [M+H]⁺ | C₆H₁₂N₂O₃ + H⁺ | 161.09 |

| b₂ ion | H₂N-CH₂-CH₂-CO-NH-CH₂-CH₂-CO⁺ | 143.08 |

| y₁ ion | H₂N-CH₂-CH₂-COOH + H⁺ | 90.05 |

| Immonium-type ion | H₂N⁺=CH-CH₃ | 44.05 |

| Lactam ion | 72.00 |

Note: The m/z values are theoretical and may vary slightly in experimental data.

Electrophoretic Methods for High-Resolution Separation (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of charged molecules like amino acids and peptides. The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio. For a dipeptide such as this compound, its charge will be dependent on the pH of the buffer solution due to its amino and carboxylic acid functional groups.

The methodology for separating β-alanine and related compounds often involves the use of a fused-silica capillary and a background electrolyte (BGE) at a specific pH to ensure the analyte is in a charged form. Detection is typically achieved using UV-Vis spectroscopy, where the peptide bond absorbs light at a low UV wavelength, or by coupling the CE system to a mass spectrometer (CE-MS) for enhanced sensitivity and specificity.

While specific CE methods for this compound are not extensively documented in publicly available literature, the principles of separating similar dipeptides are well-established. The separation conditions would be optimized by adjusting the buffer composition (e.g., phosphate or borate (B1201080) buffer), pH, applied voltage, and capillary temperature to achieve the best resolution from other components in a mixture.

Development of Bioanalytical Assays for Detection in Complex Matrices

The detection and quantification of this compound in complex biological matrices, such as plasma, urine, or tissue extracts, require the development of robust and sensitive bioanalytical assays. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity and sensitivity. creative-proteomics.comnih.gov

A typical LC-MS/MS bioanalytical method involves several key steps:

Sample Preparation: This step is crucial to remove interfering substances from the biological matrix. Common techniques include protein precipitation with organic solvents (e.g., acetonitrile), liquid-liquid extraction, or solid-phase extraction (SPE). The choice of method depends on the analyte's properties and the complexity of the matrix.

Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate the analyte of interest from other components in the prepared sample. mdpi.com A reversed-phase column (e.g., C18) is often employed, with a mobile phase consisting of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile). nih.govmdpi.com A gradient elution is typically used to achieve optimal separation.

Mass Spectrometric Detection: The eluent from the LC column is introduced into the ion source of a mass spectrometer, commonly an electrospray ionization (ESI) source, which generates ions of the analyte. nih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity. creative-proteomics.comusercontent.one In MRM, a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored.

For the quantification of this compound, a stable isotope-labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled) would ideally be used to correct for matrix effects and variations in instrument response. usercontent.one The assay would be validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and robustness.

The table below outlines typical parameters for an LC-MS/MS method for the analysis of this compound in a biological matrix.

| Parameter | Typical Conditions |

| LC System | UHPLC |

| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) mdpi.com |

| Mobile Phase A | 0.1% Formic Acid in Water mdpi.com |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile mdpi.com |

| Flow Rate | 0.3 mL/min mdpi.com |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z 161.1 |

| Product Ion (Q3) | m/z 90.1 (example for y₁ ion) |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 3 3 Aminopropanoylamino Propanoic Acid Analogs

Principles of Structural Perturbation for Activity Modulation

The core principle of Structure-Activity Relationship (SAR) analysis is that the biological activity of a molecule is directly related to its chemical structure. By systematically altering the structure of a lead compound, such as 3-(3-aminopropanoylamino)propanoic acid, researchers can deduce which functional groups are critical for its biological effects. drugdesign.org This process, known as structural perturbation, involves making progressive modifications to the molecule and observing how these changes affect its activity. drugdesign.org

Common strategies for structural perturbation include:

Functional Group Modification: Key functional groups in this compound include the terminal amino group, the carboxylic acid group, and the central amide bond. These can be modified to explore their roles in receptor binding through interactions like hydrogen bonds or ionic interactions. nih.gov For example, esterifying the carboxylic acid or acylating the amino group would reveal their importance for activity.

Alkyl Chain Homologation or Variation: The propylene (B89431) (-CH2CH2CH2-) linkers can be lengthened, shortened, or branched. These changes alter the molecule's flexibility and spatial arrangement, which can affect how well it fits into a biological target's binding site. drugdesign.org

Introduction of Steric Bulk: Adding bulky substituents to the β-carbon atoms can probe the steric tolerance of the binding pocket. This helps to map the three-dimensional space of the active site.

Peptide Bond Isosteres: The central amide bond can be replaced with a non-hydrolyzable isostere to increase metabolic stability while aiming to retain the necessary geometry for activity. mdpi.com

If a specific structural change leads to a significant loss of activity, the original group is deemed essential. Conversely, if the modification enhances or does not change activity, the group is considered non-essential or a potential site for further optimization. drugdesign.org These insights are fundamental for guiding the design of more potent and selective analogs. mdpi.com

Identification of Key Structural Motifs and Pharmacophores (Hypothetical)

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. babrone.edu.in For this compound, a hypothetical pharmacophore model can be proposed based on its constituent functional groups. The generation of such a model is a crucial step in understanding how diverse ligands might bind to a common receptor. babrone.edu.innih.gov

The key features of a hypothetical pharmacophore for an analog of this compound might include:

A Hydrogen Bond Donor (HBD): The terminal primary amine (or the N-H of the amide) can act as a hydrogen bond donor.

A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the amide and the carboxylic acid group are potential hydrogen bond acceptors.

A Negative Ionizable Feature (NIF): At physiological pH, the terminal carboxylic acid group will be deprotonated, forming a carboxylate anion that can engage in ionic interactions.

These features can be mapped in 3D space to create a model. This model then serves as a template for designing new molecules or for virtual screening of compound libraries to find new potential active compounds. babrone.edu.in

Hypothetical Pharmacophore Model for a this compound Analog

| Pharmacophore Feature | Corresponding Structural Moiety | Potential Interaction Type |

|---|---|---|

| Hydrogen Bond Donor (HBD) | Terminal -NH2 group; Amide N-H | Donating a hydrogen bond to a receptor |

| Hydrogen Bond Acceptor (HBA) | Amide C=O group; Carboxyl C=O | Accepting a hydrogen bond from a receptor |

| Negative Ionizable Feature (NIF) | Terminal -COOH group (as -COO⁻) | Ionic bond or salt bridge |

| Hydrophobic Center | Propylene backbone | Van der Waals / Hydrophobic interactions |

Rational Design and Synthesis of Analogs for SAR Exploration

The rational design of analogs is an iterative process guided by SAR and structural biology insights. drugdesign.org For β-peptides like this compound, design strategies often focus on modulating conformation and proteolytic stability. acs.org The synthesis of these analogs allows for the physical testing of hypotheses generated during the design phase.

Three primary strategies are often employed in the design of bioactive β-peptides: nih.gov

Direct Conversion: Alpha-peptide sequences with known activity are converted into their β-peptide counterparts.

Physicochemical Property Distribution: Side chains are strategically placed to achieve a desired distribution of properties like hydrophobicity and charge.

Side Chain Grafting: Key side chains from a known active protein are grafted onto a stable β-peptide backbone.

The synthesis of analogs of this compound would typically involve standard peptide coupling techniques. nih.gov For instance, to explore the importance of the N-terminal amine, it could be acylated with various carboxylic acids. To probe the C-terminus, the carboxylic acid could be converted to esters or amides.

Hypothetical SAR Table for Analogs of this compound

| Analog | Modification | Hypothetical Biological Activity (IC50, µM) | SAR Interpretation |

|---|---|---|---|

| Parent Compound | - | 10 | Baseline activity |

| Analog 1 | N-terminal Acetylation | >100 | Free amine is essential for activity |

| Analog 2 | C-terminal Methyl Ester | 50 | Carboxylate group is important but not essential |

| Analog 3 | Methyl group on α-carbon of first β-alanine | 25 | Minor steric bulk is tolerated |

| Analog 4 | N-terminal Benzylation | 5 | Hydrophobic interaction at N-terminus enhances activity |

Development and Validation of QSAR Models for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov This computational method is crucial for predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts. acs.org

The foundation of a QSAR model is the numerical representation of molecular structures using "descriptors." acs.org For peptides and their analogs, descriptors can be categorized into several classes:

Physicochemical Descriptors: These include properties like LogP (hydrophobicity), molecular weight, and polar surface area. unair.ac.id

Topological Descriptors: These describe the connectivity and branching of the molecular graph.

Quantum Chemical Descriptors: Derived from quantum mechanics calculations, these include energies of molecular orbitals (HOMO, LUMO) and charge distributions. nih.gov

Amino Acid Descriptors: For peptides, specific descriptors have been developed to encode the properties of amino acid residues, often based on their hydrophobicity, volume, and electronic properties. researchgate.netmanchester.ac.uk

For a series of this compound analogs, relevant descriptors would be calculated for each molecule. The selection of descriptors is a critical step, as they must capture the structural variations that are responsible for the differences in biological activity. acs.org

Once descriptors are calculated, a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is used to build the QSAR model. derpharmachemica.comslideshare.net A robust model must not only fit the existing data well but also accurately predict the activity of new, untested compounds. buecher.de Therefore, rigorous validation is essential. basicmedicalkey.com

Key validation metrics include:

Coefficient of Determination (R²): A measure of how well the model fits the training data. A value close to 1 indicates a good fit. nih.gov

Cross-validation (q²): Typically performed using the leave-one-out (LOO) method, this metric assesses the model's internal predictive ability. nih.govnih.gov A high q² (e.g., > 0.5) suggests the model is robust and not overfitted.

External Validation (R²_pred): The model's predictive power is tested on an external set of compounds that were not used in model development. buecher.denih.gov This is considered the most stringent test of a QSAR model's utility. basicmedicalkey.com

The Organisation for Economic Co-operation and Development (OECD) has established principles for ensuring the validity of QSAR models for regulatory purposes, emphasizing goodness-of-fit, robustness, and predictivity. basicmedicalkey.com

Integration of In Silico and Experimental SAR Data

The most powerful approach to drug discovery involves the tight integration of computational (in silico) and experimental methods. nih.gov In silico techniques like QSAR and pharmacophore modeling can analyze large datasets and generate hypotheses, while experimental SAR provides the real-world data needed to build, validate, and refine those computational models. nih.gov

The workflow is typically cyclical:

Initial SAR: A small set of initial analogs is synthesized and tested experimentally to generate preliminary SAR data. nih.gov

Model Building: This initial data is used to build preliminary pharmacophore or QSAR models. nih.govjst.go.jp

In Silico Screening & Design: The models are used to predict the activity of virtual compounds, helping to prioritize which new analogs to synthesize. nih.gov

Synthesis and Testing: The prioritized analogs are synthesized and their biological activity is measured.

Model Refinement: The new experimental data is added to the original dataset, and the computational models are updated and refined. This iterative process enhances the predictive power of the models and accelerates the discovery of lead compounds with improved properties. nih.gov

This integrated approach ensures that synthetic chemistry efforts are focused on the most promising compounds, saving time and resources in the drug discovery pipeline.

Future Research Trajectories and Translational Opportunities for 3 3 Aminopropanoylamino Propanoic Acid

Discovery of Novel Biological Functions and Pathways

The biological role of 3-(3-Aminopropanoylamino)propanoic acid is largely uncharted territory, presenting a significant opportunity for discovery. Current knowledge is heavily skewed towards its monomer, β-alanine, which is the rate-limiting precursor for the synthesis of the dipeptide carnosine (β-alanyl-L-histidine). nih.govresearchgate.net Carnosine is a significant physiological buffer in muscle tissue. nih.govresearchgate.net β-alanine is produced endogenously from the degradation of dihydrouracil (B119008) and carnosine and is a component of pantothenic acid (vitamin B5), which is essential for the synthesis of coenzyme A. wikipedia.org Its metabolism can proceed via transamination to form malonate-semialdehyde, which can enter fatty acid biosynthesis. wikipedia.org Recent research in bacteria has even uncovered novel metabolic pathways for β-alanine synthesis, independent of the canonical PanD enzyme, that proceed through intermediates like 1,3-diaminopropane (B46017) and 3-aminopropanal. nih.gov

While these pathways provide a foundation, the specific functions of β-alanyl-β-alanine remain elusive. Dipeptides are known to be absorbed from the diet more rapidly than free amino acids and are metabolized by organs such as the liver, kidney, and gut. capes.gov.brwikipedia.org Future research must investigate whether this compound possesses unique biological activities distinct from β-alanine or other dipeptides. Investigations could focus on its potential as a signaling molecule, its interaction with specific cellular receptors or transporters, or its role in metabolic regulation under physiological or pathological stress. Exploring its influence on pathways where β-alanine is active, such as those related to oxidative metabolism, is a logical starting point. nih.govresearchgate.net

| Pathway | Known Role of β-Alanine | Future Research Question for β-Alanyl-β-Alanine |

|---|---|---|

| Carnosine Synthesis | Rate-limiting precursor. nih.gov | Does it compete with or modulate carnosine synthase activity? |

| Coenzyme A Biosynthesis | Component of pantothenic acid (Vitamin B5). wikipedia.org | Can it be hydrolyzed to supply β-alanine for this pathway? |

| Pyrimidine (B1678525) Catabolism | Formed from the degradation of dihydrouracil. wikipedia.org | Does its presence influence the rate of pyrimidine degradation? |

| Oxidative Metabolism | Can increase markers of mitochondrial biogenesis and oxygen consumption in vitro. nih.govresearchgate.net | Does the dipeptide have similar or more potent effects on cellular energetics? |

| Dipeptide Metabolism | Dipeptides are hydrolyzed by peptidases in various tissues. capes.gov.br | What are the specific enzymes and kinetics for its hydrolysis and transport? |

Exploration of Applications in Peptidomimetic Design and Synthesis

Peptidomimetics are compounds designed to mimic natural peptides but with improved properties, such as enhanced stability and bioavailability. researchgate.net β-peptides, which are polymers of β-amino acids, are a prominent class of peptidomimetics because they can fold into stable, predictable secondary structures (like helices and sheets) and are resistant to degradation by proteolytic enzymes. frontiersin.orgacs.org

As a fundamental β-dipeptide, this compound is an ideal building block for constructing more complex peptidomimetics. researchgate.net Its utility has been demonstrated in the synthesis of cyclic peptides, where its inclusion helped to form a specific, stabilized C13-like ring structure within a larger molecule. nih.gov This highlights its potential as a conformational constraint in peptide design.

Future research trajectories will likely involve using this dipeptide as a scaffold to create novel molecular architectures. By incorporating it into longer sequences or by chemically modifying its termini, researchers can design new β-peptides with tailored shapes and functionalities. These could be used to mimic the structure of protein epitopes, potentially leading to new therapeutics that can disrupt protein-protein interactions or act as receptor antagonists. acs.org The synthesis of such molecules can be achieved through established solid-phase peptide synthesis (SPPS) methodologies. researchgate.netmasterorganicchemistry.com

| Peptidomimetic Strategy | Role of this compound | Potential Outcome |

|---|---|---|

| Backbone Modification | Introduce β-amino acid character to an α-peptide chain. | Increased resistance to proteolytic degradation. acs.org |

| Conformational Scaffolding | Serve as a turn-inducing element in cyclic or linear peptides. nih.gov | Stabilize specific secondary structures for targeted binding. |

| Helix Nucleation | Act as a starting block for building longer β-peptide helices. | Creation of stable helical peptidomimetics for therapeutic applications. frontiersin.org |

| Pharmacophore Presentation | Function as a simple, stable spacer to correctly orient functional groups. | Optimize interaction with biological targets like receptors or enzymes. |

Integration into Systems Biology and Metabolomics Research

Systems biology aims to understand complex biological systems by integrating data from various "omics" levels, including genomics, transcriptomics, proteomics, and metabolomics. researchgate.net Metabolomics, the large-scale study of small molecules or metabolites, is particularly powerful for discovering novel biochemical pathways and identifying biomarkers. researchgate.net

Currently, there is a gap in metabolomics data concerning this compound. While its precursor, β-alanine, and related pathways are sometimes detected in metabolomics studies, the dipeptide itself is not typically a focus. researchgate.netcreative-proteomics.com Future research should employ untargeted metabolomics to systematically screen for the presence and quantify the levels of this dipeptide in various tissues and biofluids. By correlating its abundance with different physiological states (e.g., exercise, diet) or diseases, its potential roles as a biomarker or bioactive molecule can be uncovered. researchgate.net

Integrating these metabolomic findings with transcriptomic and proteomic data will be crucial. For instance, if levels of this compound are found to increase in parallel with the expression of specific enzymes or signaling proteins, it could reveal its currently unknown synthesis, degradation, and functional pathways. Such an approach could connect it to broader metabolic networks, such as energy metabolism, oxidative stress responses, or intercellular communication. researchgate.net

| Research Phase | Methodology | Objective |

|---|---|---|

| Discovery | Untargeted LC-MS/MS Metabolomics | Detect and quantify the dipeptide in various biological samples (e.g., muscle, plasma, urine) under different conditions. |

| Correlation | Transcriptomics (RNA-Seq) & Proteomics | Identify genes and proteins whose expression levels correlate with the dipeptide's abundance. |

| Pathway Analysis | Bioinformatics & Metabolic Flux Analysis | Map the dipeptide onto existing metabolic networks and predict its synthesis and degradation pathways. nih.govresearchgate.net |

| Functional Validation | In vitro cell culture & In vivo models | Functionally test the hypotheses generated, e.g., by knocking out candidate enzymes or treating cells with the dipeptide. |

Investigation of Potential Roles in Material Science and Self-Assembling Systems

The field of material science has increasingly turned to biological molecules to create novel, functional materials. Peptides are particularly attractive due to their capacity for self-assembly into highly ordered nanostructures, such as fibers, ribbons, and hydrogels. nih.govresearchgate.net This process is driven by a combination of non-covalent interactions, including hydrogen bonding between peptide backbones, as well as hydrophobic, electrostatic, and van der Waals forces. frontiersin.org

β-peptides, in particular, show a strong propensity to form stable, sheet-like structures that can serve as the basis for these materials. frontiersin.orgresearchgate.net Given its simple, repetitive structure consisting of two β-alanine units, this compound is a prime candidate for exploration in this area. Its backbone contains the necessary amide groups for hydrogen bonding, which is a critical driver of β-sheet formation and self-assembly. nih.gov

Future research will likely focus on controlling the self-assembly of this dipeptide. This can be achieved by chemically modifying its N- and C-termini with different functional groups (e.g., hydrophobic aromatics or charged residues) to modulate intermolecular interactions and guide the formation of specific architectures. nih.govacs.org For example, this could lead to the development of new biocompatible hydrogels for tissue engineering or drug delivery. Furthermore, β-alanine derivatives can be used in polymerization reactions to create novel copolymers, such as poly(ester-amide)s, with unique thermal and mechanical properties. taylorfrancis.com

| Application | Required Modification/Strategy | Scientific Rationale |

|---|---|---|

| Hydrogel Formation | Add charged or hydrophobic end-caps to promote hierarchical self-assembly in water. | Controlled non-covalent interactions can lead to fibrous networks that trap water. nih.gov |

| Nanofiber Scaffolds | Design peptides that favor one-dimensional β-sheet tape formation. acs.org | Creates high-aspect-ratio nanomaterials suitable for cell culture or nanoelectronics. |

| Functional Surfaces | Graft the dipeptide onto a surface to alter its properties. | The peptide layer can improve biocompatibility or provide specific binding sites. |

| Novel Copolymers | Use as a monomer in copolymerization reactions with other molecules like β-butyrolactone. taylorfrancis.com | Creates new classes of biodegradable polymers with tunable properties. |

Bioengineering and Synthetic Biology Applications for Production or Modification

As research into this compound expands, so will the need for its efficient and sustainable production. Bioengineering and synthetic biology offer powerful tools to achieve this, moving beyond traditional chemical synthesis. The biological production of its precursor, β-alanine, is already well-established through both enzymatic conversion and whole-cell fermentation. frontiersin.orgnih.govresearchgate.net For example, engineered Escherichia coli strains overexpressing enzymes like L-aspartate-α-decarboxylase have successfully produced high titers of β-alanine from simple carbon sources. nih.gov

Building on this, future work can focus on the direct biocatalytic synthesis of the dipeptide. Aminopeptidase enzymes have been shown to synthesize β-alanine-containing dipeptides in a reverse-hydrolysis reaction. nih.govresearchgate.net By selecting or engineering an enzyme with high specificity for linking two β-alanine molecules, a one-pot enzymatic process could be developed.

A more advanced approach lies in synthetic biology, where a complete metabolic pathway for the production of this compound could be designed and implemented in a microbial host like E. coli. europa.eu This would involve combining a highly efficient β-alanine synthesis module with a suitable peptide synthetase enzyme capable of forming the β-peptide bond. Synthetic biology also offers the tantalizing prospect of creating modified versions of the dipeptide by incorporating non-canonical amino acids into the production pathway, opening the door to novel molecules with unique properties for peptidomimetic or material science applications. europa.eunih.gov

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Enzymatic Synthesis | Using an isolated enzyme (e.g., aminopeptidase) to link two β-alanine molecules. nih.gov | High specificity, mild reaction conditions, simple process control. nih.gov | Requires purified enzyme; may have equilibrium limitations. |

| Whole-Cell Bioconversion | Using engineered microbes to convert a supplied precursor (e.g., L-aspartate) into the final dipeptide. frontiersin.org | No need for enzyme purification; cofactor regeneration is handled by the cell. | Substrate transport and product toxicity can be limiting factors. |

| De Novo Fermentation | Designing a complete synthetic pathway in a microbe to produce the dipeptide from a simple carbon source like glucose. nih.goveuropa.eu | Uses cheap, renewable feedstocks; potential for high-volume production. | Requires complex metabolic engineering and pathway balancing. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-aminopropanoylamino)propanoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling 3-aminopropanoic acid derivatives with activated acylating agents. Key steps include:

- Reagent Selection : Use carbodiimides (e.g., EDC) or mixed anhydrides for amide bond formation .

- Solvent Optimization : Polar aprotic solvents like DMF or DMSO enhance solubility and reaction efficiency.

- Purification : Column chromatography or recrystallization improves purity, monitored via HPLC or TLC .

- Yield Challenges : Low yields may arise from steric hindrance; adjusting stoichiometry or using microwave-assisted synthesis can mitigate this .

Q. Which analytical techniques are most reliable for confirming the structural identity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms backbone structure, with characteristic peaks for the amino (δ 1.5–2.5 ppm) and carboxylic acid (δ 12–13 ppm) groups .

- Mass Spectrometry : High-resolution LC-MS/MS or GC-MS validates molecular weight and fragmentation patterns. For example, GC-MS spectra for related compounds show diagnostic ions at m/z 180–220 .

- FT-IR : Amide I (1640–1660 cm⁻¹) and carboxylate (1700–1720 cm⁻¹) bands confirm functional groups .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies in buffers (pH 2–12) at 25–40°C. Monitor via UV-Vis or HPLC. Carboxylic acid groups may hydrolyze at extreme pH .

- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures. Related propanoic acid derivatives degrade above 200°C .

Advanced Research Questions

Q. What experimental strategies can elucidate interactions between this compound and biological macromolecules (e.g., enzymes)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) and kinetics (kon/koff) for enzyme interactions .

- Molecular Docking : Use software like AutoDock to predict binding modes, guided by X-ray crystallography data of homologous proteins .

- Fluorescence Quenching : Monitor tryptophan fluorescence changes in enzymes upon compound binding to infer conformational shifts .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., conflicting NMR or MS results)?

- Methodological Answer :

- Cross-Validation : Compare data across multiple techniques (e.g., 2D NMR for ambiguity resolution) .

- Isotopic Labeling : ¹³C/¹⁵N-labeled analogs clarify peak assignments in complex spectra .

- Computational Modeling : DFT calculations predict NMR chemical shifts or IR vibrations to align with experimental data .

Q. What metabolic pathways are implicated in the biotransformation of this compound, and how can metabolites be profiled?

- Methodological Answer :

- In Vitro Models : Incubate with liver microsomes or hepatocytes to identify phase I/II metabolites. Use LC-MS/MS with MRM transitions for detection .

- Stable Isotope Tracing : ¹⁴C-labeled compound tracks metabolic fate in vivo, revealing pathways like β-oxidation or conjugation (e.g., sulfation/glucuronidation) .

- Microbiome Studies : Fecal incubations assess gut microbiota-driven transformations, such as dehydroxylation to 3-phenylpropanoic acid derivatives .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.